4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with the molecular formula C12H16BClO3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronate ester group, which makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.
Mode of Action
The compound is likely to interact with its targets through a process known as phosphitylation . This is a type of chemical reaction where a phosphite group is introduced into a molecule. The phosphite group can then form useful glycosyl donors and ligands .
Biochemical Pathways
Given its role in phosphitylation, it can be inferred that the compound may play a role in various biochemical pathways involving the formation of glycosyl donors and ligands .
Result of Action
The formation of glycosyl donors and ligands through phosphitylation could potentially influence a variety of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 4-chlorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically heated to a temperature range of 80-100°C to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation Reactions: The compound can be oxidized to form phenolic derivatives.
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Major Products
Phenolic Derivatives: Formed through oxidation reactions.
Coupled Products: Resulting from Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides.
Scientific Research Applications
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Comparison with Similar Compounds
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be compared with other boronate esters, such as:
Phenylboronic Acid: Lacks the chlorine substituent and has different reactivity.
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the boronate ester and chlorine substituent, making it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPWBJRPORWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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